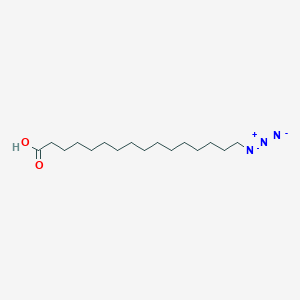

16-Azidohexadecanoic acid

概要

説明

16-アジドヘキサデカン酸は、アジド基を含む合成脂肪酸です。この化合物は主に脂肪酸代謝の分子プローブとして、およびヌクレオチドの修飾マーカーとして使用されます。 また、銅触媒アジド-アルキン環状付加反応を含むクリックケミストリーの試薬でもあります .

準備方法

16-アジドヘキサデカン酸は、16-ブロモヘキサデカン酸とアジ化ナトリウムをジメチルホルムアミド(DMF)中で反応させることで合成できます。 反応は、臭素原子をアジド基で置換する反応です . 合成経路は以下のとおりです。

- 16-ブロモヘキサデカン酸をDMFに溶解します。

- 溶液にアジ化ナトリウムを加えます。

- 反応が完了するまで室温で混合物を撹拌します。

- フラッシュクロマトグラフィーなどの標準的な手法を使用して生成物を精製します。

化学反応の分析

16-アジドヘキサデカン酸は、以下を含むいくつかの種類の化学反応を起こします。

銅触媒アジド-アルキン環状付加(CuAAC): この反応は、銅触媒の存在下でアジド基がアルキン基と反応してトリアゾール環を形成する反応です.

歪み促進アルキン-アジド環状付加(SPAAC): この反応は、銅触媒を必要とせずに、ジベンゾシクロオクチン(DBCO)またはビシクロ[6.1.0]ノニン(BCN)基を含む分子で起こります.

これらの反応に使用される一般的な試薬と条件には、硫酸銅、アスコルビン酸ナトリウム、およびさまざまなアルキンが含まれます。これらの反応から生成される主な生成物はトリアゾール誘導体です。

科学的研究の応用

Bioconjugation and Click Chemistry

Overview : The azide group in 16-azidohexadecanoic acid makes it an excellent candidate for click chemistry, particularly for bioconjugation processes. This method allows for the selective attachment of biomolecules, facilitating the study of protein interactions and cellular processes.

Case Study : A recent study demonstrated the use of this compound as a hydrophobic bioconjugation linker. The compound was employed to modify proteins via N-myristoyltransferase, allowing for subsequent modifications at the azido position using Staudinger ligation. This approach enabled researchers to trace the metabolic pathways of fatty acids in cellular systems effectively .

Metabolic Labeling and Protein Acylation Studies

Overview : this compound is frequently used in metabolic labeling experiments to study protein S-acylation. Its incorporation into cellular membranes allows researchers to identify and analyze acylated proteins.

Findings : In a proteomic analysis involving metabolic labeling with azido fatty acids, researchers found that proteins labeled with this compound could be isolated and identified using copper-catalyzed azide-alkyne cycloaddition. The study revealed numerous proteins enriched in samples treated with azido fatty acids compared to controls, highlighting the potential of this compound in identifying novel acylation targets .

Investigating Cellular Mechanisms

Overview : The application of this compound extends to understanding cellular mechanisms, particularly those related to membrane dynamics and protein function.

Research Insights : A study focused on the impact of fatty acids on bacterial membranes illustrated how azido fatty acids can disrupt membrane integrity at varying concentrations. This research underscores the potential role of this compound in developing new antimicrobial agents by exploiting its bactericidal properties against pathogens like Staphylococcus aureus .

Fatty Acid Metabolism Tracing

Overview : The compound is instrumental in tracing fatty acid metabolism within cells, providing insights into lipid metabolism and its implications for health and disease.

Application Example : Researchers have developed click chemistry-based enrichment strategies that utilize this compound to trace the metabolism of eicosapentaenoic acid (EPA). This innovative approach allows for a deeper understanding of how fatty acids are processed within biological systems .

Summary Table of Applications

作用機序

16-アジドヘキサデカン酸の作用機序は、代謝経路に組み込まれ、プローブまたはマーカーとして作用することによります。 クリックケミストリーでは、アジド基はアルキン基と反応して安定なトリアゾール環を形成し、さまざまな生化学的プロセスの研究を容易にします . 脂肪酸代謝では、脂肪酸の生合成、分解、修飾を追跡するために使用されます .

類似化合物の比較

16-アジドヘキサデカン酸は、クリックケミストリー反応に参加できるアジド基を持っているため、ユニークです。類似の化合物には、以下が含まれます。

16-ヒドロキシヘキサデカン酸: この化合物は、アジド基ではなくヒドロキシ基を持ち、植物のキューティクルの研究に使用されます.

アジド脂肪酸: アジドパルミチン酸などのこれらの化合物は、脂肪酸代謝のプローブとして使用され、クリックケミストリーで同様の用途があります.

類似化合物との比較

16-Azidohexadecanoic acid is unique due to its azide group, which allows it to participate in click chemistry reactions. Similar compounds include:

生物活性

16-Azidohexadecanoic acid (C16-az) is a fatty acid derivative characterized by the presence of an azide group at the 16th carbon position. This compound is increasingly recognized for its potential in bioconjugation and metabolic labeling, particularly in the context of studying protein acylation and post-translational modifications. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

- Chemical Formula : C16H31N3O2

- Molecular Weight : 283.41 g/mol

- CAS Number : 19047234

- Solubility : Soluble in DMSO, DMF, DCM, THF, and chloroform.

This compound functions primarily as a metabolic labeling reagent that allows for the identification and characterization of proteins modified by fatty acids through a process known as acylation. The azide group facilitates "click chemistry," enabling specific conjugation reactions without interfering with the natural biological processes involving fatty acids.

Proteomic Applications

Recent studies have demonstrated that C16-az can effectively label proteins that undergo palmitoylation (the addition of palmitic acid), thus allowing researchers to track these modifications in cellular environments. This is crucial for understanding how lipid modifications influence protein function and cellular signaling pathways.

Protein Acylation

- S-Acylation : C16-az competes with other fatty acids like C15 and C17 for acylation sites on proteins. This competitive acylation can influence protein localization and activity.

- Metabolic Labeling : Cells treated with C16-az show significant uptake and subsequent incorporation into acyl-CoA species, which are vital for various metabolic processes. For instance, studies indicate that cells exhibit similar efficiencies in taking up C15-az and C17-az, leading to diverse acyl-CoA products that affect cellular metabolism .

Case Studies

Several case studies have highlighted the utility of this compound in biological research:

- Study on Protein Dynamics : A study investigated the dynamics of protein S-acylation using C16-az as a labeling agent. Proteins such as LAMTOR1 and HRAS were shown to be modified by both C15-az and C17-az, demonstrating the versatility of azido fatty acids in probing post-translational modifications .

Research Findings

特性

IUPAC Name |

16-azidohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N3O2/c17-19-18-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(20)21/h1-15H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFHDUVVGCRNIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCC(=O)O)CCCCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597700 | |

| Record name | 16-Azidohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112668-54-9 | |

| Record name | 16-Azidohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。